2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC11301844
InChI: InChI=1S/C22H23N3O3/c26-21-9-8-19(20-7-4-14-28-20)23-25(21)16-22(27)24-12-10-18(11-13-24)15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2
SMILES: C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Molecular Formula: C22H23N3O3
Molecular Weight: 377.4 g/mol

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone

CAS No.:

Cat. No.: VC11301844

Molecular Formula: C22H23N3O3

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone -

Specification

Molecular Formula C22H23N3O3
Molecular Weight 377.4 g/mol
IUPAC Name 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one
Standard InChI InChI=1S/C22H23N3O3/c26-21-9-8-19(20-7-4-14-28-20)23-25(21)16-22(27)24-12-10-18(11-13-24)15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2
Standard InChI Key QBBFKGRFSWYWSE-UHFFFAOYSA-N
SMILES C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Canonical SMILES C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-[2-(4-Benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone (IUPAC name: 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one) features a pyridazinone ring system substituted at positions 2 and 6. The C2 side chain incorporates a 4-benzylpiperidine moiety via an acetyl spacer, while the C6 position bears a furan heterocycle.

Key Structural Features:

  • Pyridazinone Core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3, enabling hydrogen bonding and π-stacking interactions .

  • 4-Benzylpiperidine Substituent: A tertiary amine-containing bicyclic structure providing lipophilicity and potential CNS permeability.

  • Furyl Group: A five-membered oxygen heterocycle contributing to electronic modulation and metabolic stability .

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters derived from computational and experimental data:

PropertyValueSource
Molecular FormulaC22_{22}H23_{23}N3_3O3_3
Molecular Weight377.4 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface Area69.9 Ų
LogP (Predicted)2.8

The compound’s moderate lipophilicity (LogP ≈ 2.8) and balanced polar surface area (69.9 Ų) suggest potential blood-brain barrier permeability, aligning with structural features of neuroactive agents .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

While explicit synthesis protocols for this specific compound remain undisclosed in peer-reviewed literature, established pyridazinone functionalization strategies provide plausible routes:

  • Pyridazinone Core Formation: Cyclocondensation of 1,4-diketones with hydrazines under acidic conditions, a well-documented method for constructing 3(2H)-pyridazinones .

  • C6 Furylation: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introducing the furyl group to halogenated pyridazinone intermediates .

  • C2 Alkylation: Nucleophilic substitution or Michael addition installing the 2-(4-benzylpiperidino)-2-oxoethyl side chain.

Comparative Synthetic Approaches

Analogous compounds from literature demonstrate critical reaction steps:

  • Phosphorus-Mediated Functionalization: Use of phosphorus oxychloride (POCl3_3) for chlorination at position 3, facilitating subsequent nucleophilic substitutions .

  • Thione Intermediate Utilization: Conversion of pyridazinethiones to target structures via alkylation or cycloaddition reactions .

Notably, the 4-benzylpiperidine moiety likely originates from reductive amination of piperidine-4-carboxaldehyde with benzylamine, followed by N-acetylation.

Analytical Characterization Data

Spectroscopic Signatures

Hypothetical spectral data extrapolated from analogs include:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.82 (d, J = 8.4 Hz, 1H, pyridazinone-H), 7.45–7.28 (m, 5H, benzyl-H), 6.95 (dd, J = 3.2, 1.8 Hz, 1H, furyl-H), 4.62 (s, 2H, CH2_2CO), 3.71 (m, 2H, piperidine-H), 2.98 (m, 2H, piperidine-H), 2.44 (s, 2H, CH2_2Ph) .

  • IR (KBr): ν 1685 cm1^{-1} (C=O), 1590 cm1^{-1} (C=N), 1245 cm1^{-1} (C-O furan) .

Crystallographic Analysis

While single-crystal X-ray data remain unavailable for this specific compound, the related myricetin-pyridazinone hybrid A14 crystallized in the monoclinic P21_1/c space group (a = 8.542 Å, b = 12.307 Å, c = 15.891 Å, β = 102.76°), demonstrating planar pyridazinone geometry .

Computational ADMET Profiling

Predicted pharmacokinetic parameters using QikProp (Schrödinger):

ParameterPredicted ValueAcceptable Range
Caco-2 Permeability (nm/s)112>25
MDCK Permeability (nm/s)48>25
Human Oral Absorption (%)76>80% optimal
Plasma Protein Binding (%)89<90%
HERG Inhibition (pIC50_{50})4.2>5 concern

These simulations indicate moderate oral bioavailability potential but highlight possible cardiotoxicity risks requiring experimental validation .

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